molecular formula C13H11FN2O2 B8780432 4-(N-Benzylamino)-3-fluoronitrobenzene

4-(N-Benzylamino)-3-fluoronitrobenzene

Cat. No.: B8780432
M. Wt: 246.24 g/mol
InChI Key: NTPGVWDPQFFUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Benzylamino)-3-fluoronitrobenzene is a fluorinated aromatic compound designed for research and development applications. This compound integrates a benzylamino group and a nitro group on a fluorinated benzene ring, a structure frequently explored in medicinal and agrochemical research for its potential to modulate biological activity. The incorporation of fluorine into organic molecules is a well-established strategy to enhance key properties such as metabolic stability, membrane permeability, and lipophilicity . The presence of both electron-withdrawing (nitro) and electron-donating (benzylamino) groups on the same ring makes this compound a valuable intermediate for further chemical transformations, including nucleophilic aromatic substitution and catalytic reduction to corresponding aniline derivatives. This reagent is primarily intended for use in pharmaceutical and agrochemical research. Researchers can utilize it as a key synthetic building block for creating novel compounds with potential inhibitory activity against biological targets. Structural analogs, such as nitrophenylpiperazine and fluorobenzylpiperazine derivatives, have demonstrated significant promise as tyrosinase inhibitors, which are relevant for treating skin disorders . Similarly, fluorinated sulphonamide compounds are extensively investigated for their diverse biological activities, including antimicrobial, anticancer, and herbicidal effects . The specific structural features of this compound make it a versatile scaffold for developing new chemical entities in these fields. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic use. This product is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-benzyl-2-fluoro-4-nitroaniline

InChI

InChI=1S/C13H11FN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

NTPGVWDPQFFUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 N Benzylamino 3 Fluoronitrobenzene and Cognate Structures

Synthesis of Aromatic Precursors for Functionalization

The construction of 4-(N-Benzylamino)-3-fluoronitrobenzene relies on the availability of appropriately substituted aromatic precursors. Specifically, the synthesis requires a fluoronitrobenzene derivative activated for nucleophilic substitution and a suitable benzylamine (B48309) partner.

Routes to Fluoronitrobenzene Derivatives

Fluoronitrobenzene derivatives serve as the electrophilic component in the key bond-forming step. The strategic placement of both the fluorine atom and the nitro group is critical for directing the final amination reaction. Several classical and modern methodologies are employed for their synthesis.

The reaction yields a mixture of isomers, primarily 2-fluoronitrobenzene and 4-fluoronitrobenzene. quora.com The para isomer is generally favored due to reduced steric hindrance compared to the ortho position. stackexchange.com Interestingly, the reactivity of fluorobenzene (B45895) in EAS is anomalously high compared to other halobenzenes. Reactions at the para position of fluorobenzene can be faster than at a single position of benzene (B151609) itself, and the reaction yields a high proportion (around 90%) of the para-substituted product. acs.org

Starting MaterialNitrating AgentMajor ProductsIsomer Ratio (o:p)Reference
FluorobenzeneHNO₃/H₂SO₄2-Fluoronitrobenzene, 4-Fluoronitrobenzene~1:9 acs.org
ChlorobenzeneHNO₃/H₂SO₄2-Chloronitrobenzene, 4-Chloronitrobenzene~1:2 researchgate.net
BromobenzeneHNO₃/H₂SO₄2-Bromonitrobenzene, 4-Bromonitrobenzene~1:1.6 researchgate.net

This table illustrates the directing effect of halogens in electrophilic nitration, highlighting the high para-selectivity for fluorobenzene.

Nucleophilic aromatic substitution (SNAr), commonly known as the Halex (halogen exchange) process, provides a powerful alternative for synthesizing fluoroaromatics. This method involves the displacement of a leaving group, typically chlorine, from an activated aromatic ring by a fluoride (B91410) ion. The reaction is effective when the ring is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. byjus.comlibretexts.org

A pertinent example is the synthesis of 3-chloro-4-fluoronitrobenzene (B104753) from 3,4-dichloronitrobenzene. In this reaction, the chlorine atom at the 4-position (para to the nitro group) is selectively replaced by fluorine upon heating with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulpholane. google.com The chlorine atom at the 3-position (meta to the nitro group) is not susceptible to replacement under these conditions. google.com This selectivity is a direct consequence of the SNAr mechanism, which requires the electron-withdrawing group to stabilize the negative charge in the intermediate Meisenheimer complex. total-synthesis.commasterorganicchemistry.com

Starting MaterialReagentSolventTemperature (°C)Major ProductReference
3,4-DichloronitrobenzeneKFSulpholane2403-Chloro-4-fluoronitrobenzene google.com
2,4-DichloronitrobenzeneKFSulpholane180-2502,4-Difluoronitrobenzene google.com

This table summarizes conditions for the Halex process to produce fluoronitrobenzene precursors.

Modern synthetic chemistry has seen the development of electrophilic fluorinating agents, which offer an alternative to nucleophilic methods. wikipedia.org These reagents deliver an electrophilic fluorine source ("F+") to a carbon-centered nucleophile, such as an organometallic species or an electron-rich aromatic ring. wikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and practical for this purpose due to their stability, safety, and effectiveness. wikipedia.orgresearchgate.net Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). These reagents can fluorinate aryl Grignard or aryllithium compounds. The mechanism is thought to proceed via an SN2-type pathway, though this remains a subject of investigation. wikipedia.org While highly effective for many substrates, the synthesis of specific isomers like 3-fluoro-4-nitrotoluene (B108573) via this route would require a carefully planned precursor with the nucleophilic site directed to the desired position.

Preparation of Substituted Benzylamines for Amine Coupling Reactions

Benzylamine and its derivatives are the nucleophilic partners in the synthesis of the target molecule. A wide array of synthetic methods exists for their preparation. Classical methods often involve the reduction of benzonitriles or the reductive amination of benzaldehydes.

More contemporary approaches utilize transition metal catalysis. For instance, copper-catalyzed cross-dehydrogenative coupling can directly synthesize α-substituted primary benzylamines from alkylarenes and diarylimines. chemistryviews.org Another metal-free approach reports the deaminative coupling of non-prefunctionalized benzylamines and arylboronic acids to form diarylmethanes, showcasing modern methods for C-C bond formation that can be adapted for C-N bond formation precursors. rsc.org The versatility in synthesizing substituted benzylamines allows for the creation of a diverse library of cognate structures of the target compound. organic-chemistry.orgresearcher.life

Formation of the Carbon-Nitrogen Bond in this compound

The key step in assembling the final molecule is the formation of the C-N bond between the fluoronitrobenzene precursor and benzylamine. This transformation is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor of choice is typically 3,4-difluoronitrobenzene (B149031).

In this substrate, the fluorine atom at the 4-position is positioned para to the strongly electron-withdrawing nitro group, while the fluorine at the 3-position is meta. The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position through resonance. libretexts.org In contrast, attack at the C3 position does not allow for such resonance stabilization involving the nitro group. Consequently, the C4 position is significantly more activated towards nucleophilic attack.

This inherent reactivity difference allows for the highly regioselective displacement of the fluorine at C4 by benzylamine, leaving the fluorine at C3 intact. The reaction is typically carried out in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the hydrofluoric acid (HF) generated during the reaction.

A study on the synthesis of the related compound, 3-fluoro-4-morpholine-nitrobenzene, from 3,4-difluoronitrobenzene and morpholine (B109124) provides a direct analogue for the desired transformation. researchgate.net Optimal conditions were found to be a slight excess of the amine nucleophile and a catalytic amount of sodium carbonate at a moderate temperature (78 °C), affording the product in over 98% yield. researchgate.net

ElectrophileNucleophileBaseSolventTemperature (°C)ProductYield (%)Reference
3,4-DifluoronitrobenzeneMorpholineNa₂CO₃ (cat.)Not specified783-Fluoro-4-morpholinonitrobenzene>98 researchgate.net
3,4-Difluoronitrobenzene Benzylamine Base (e.g., K₂CO₃) Aprotic Polar (e.g., DMSO) ~80-100 This compound High (expected) (Projected)

This table presents experimentally determined conditions for a closely related SNAr reaction and projects plausible conditions for the synthesis of the title compound.

Detailed Mechanism and Scope of Nucleophilic Aromatic Substitution (SNAr) with Amines

The synthesis of this compound is classically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro (–NO₂) group.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile : The reaction commences with the attack of a nucleophile, in this case, an amine like benzylamine, on the carbon atom bearing the leaving group. This attack is directed to the ipso-carbon. The presence of a strong electron-withdrawing group, particularly at the ortho or para position relative to the leaving group, is crucial as it delocalizes the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. This initial step is typically the rate-determining step because it disrupts the aromaticity of the ring. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system and is significantly stabilized by the nitro group. masterorganicchemistry.comnumberanalytics.com

Elimination of the Leaving Group : In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. The stability of the leaving group as an anion is a factor, but the rate-determining nature of the first step means that the electronegativity of the halogen substituent plays a more critical role. Consequently, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by the nucleophile. masterorganicchemistry.com

In the specific synthesis of this compound from 3,4-difluoronitrobenzene, the nitro group at position 1 exerts a powerful activating effect. It preferentially activates the halogen at the para position (C4) over the meta position (C3). This is because the resonance stabilization of the negative charge in the Meisenheimer intermediate is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. Therefore, benzylamine will selectively displace the fluorine atom at C4, leading to the desired product with high regioselectivity. nih.gov

The scope of the SNAr reaction with amines is broad, allowing for the synthesis of a wide variety of N-aryl and N-heteroaryl compounds which are prevalent in medicinal chemistry. rsc.org

Catalytic Enhancements in SNAr Reactions for Arylamine Synthesis

While the SNAr reaction is effective for activated aryl halides, its application to less reactive (electron-neutral or electron-rich) substrates is limited. To overcome this, several catalytic strategies have been developed to enhance the reaction's scope and efficiency for arylamine synthesis.

Transition-Metal Catalysis : Catalytic systems based on transition metals like ruthenium (Ru), palladium (Pd), nickel (Ni), and copper (Cu) can facilitate the amination of aryl fluorides that are otherwise inert in classical SNAr reactions. nih.govuj.edu.plnih.gov One approach involves the η⁶-coordination of the aromatic ring to a metal center (e.g., Ru(II)). This coordination withdraws electron density from the ring, thereby activating it towards nucleophilic attack, mimicking the effect of a strong electron-withdrawing group. nih.govuj.edu.placsgcipr.org This method allows for the amination of electron-rich and neutral aryl fluorides under catalytic conditions. nih.govuj.edu.pl

Organic Photoredox Catalysis : This metal-free approach utilizes an organic photoredox catalyst, such as an acridinium (B8443388) salt, which, upon irradiation with light, can generate a highly reactive arene cation radical from the aryl fluoride substrate. researchgate.netosti.gov This radical intermediate is significantly more susceptible to nucleophilic attack by an amine. This method is notable for its mild reaction conditions and applicability to a range of unactivated fluoroarenes and various amine nucleophiles, including primary amines. researchgate.netosti.gov

Organic Superbase Catalysis : Recent studies have shown that organic superbases, such as t-Bu-P4, can efficiently catalyze concerted SNAr reactions of aryl fluorides, regardless of their electronic nature. numberanalytics.comacs.org The proposed mechanism involves the dual activation of both the aryl fluoride and the anionic nucleophile (formed by deprotonation of the amine by the superbase). This approach demonstrates excellent functional group tolerance and is effective for a diverse range of nucleophiles. numberanalytics.comacs.org

Phase-Transfer Catalysis (PTC) : PTC can be employed to facilitate SNAr reactions, particularly in biphasic systems. Catalysts like quaternary ammonium (B1175870) salts help to transport the anionic nucleophile from an aqueous or solid phase into the organic phase where the aryl halide substrate is dissolved, thereby accelerating the reaction. nih.gov

These catalytic methods expand the utility of SNAr reactions, enabling the synthesis of complex arylamines from a wider array of starting materials under milder conditions.

Optimization of Reaction Parameters: Solvents, Temperature, and Additives

The efficiency, yield, and selectivity of the SNAr reaction for synthesizing this compound are highly dependent on the careful optimization of several key parameters.

Solvents : The choice of solvent is critical. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions. numberanalytics.comrsc.org These solvents are effective at solvating the cationic counter-ion of the nucleophile and, more importantly, they stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step. numberanalytics.com The use of nonpolar solvents can, in some cases, influence the regioselectivity of the reaction. For instance, in the reaction of 2,4-difluoronitrobenzene, nonpolar solvents were found to favor ortho-selective substitution. nih.gov In certain applications, greener solvent alternatives like polyethylene (B3416737) glycol (PEG) have been used effectively. google.com

Temperature : Reaction temperature is a key variable for controlling the reaction rate. Elevated temperatures are often employed to increase the rate of SNAr reactions, particularly for less reactive substrates. numberanalytics.com However, the temperature must be carefully controlled to prevent undesirable side reactions or decomposition of the starting materials or products. numberanalytics.com For highly activated substrates, the reaction can often proceed efficiently at or near room temperature.

Additives : The most common additives in SNAr reactions involving amine nucleophiles are bases. The reaction of an amine with an aryl fluoride liberates hydrogen fluoride (HF). A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically added to neutralize the HF produced. rsc.org This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion. If the amine nucleophile is inexpensive, it may be used in excess to act as both the nucleophile and the base. rsc.org

The interplay of these parameters is crucial, and their optimization is essential for developing a high-yielding, selective, and scalable process for the synthesis of this compound.

Emerging Synthetic Techniques and Methodological Innovations

Beyond traditional batch synthesis, several innovative techniques are being explored to enhance the efficiency, safety, and sustainability of synthesizing aromatic compounds like this compound.

Flow Chemistry Approaches for Accelerated Fluorination and Amination

Flow chemistry, utilizing microreactors or packed-bed systems, has emerged as a powerful tool for performing SNAr reactions. numberanalytics.comnih.gov This technology offers significant advantages over conventional batch processing, including:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, mitigating the risks associated with the often exothermic nature of SNAr reactions. numberanalytics.com

Accelerated Reaction Times : Precise temperature control and efficient mixing can dramatically reduce reaction times from hours to minutes or even seconds. nih.gov

Improved Safety : The small reaction volumes inherent to flow systems allow for the safe handling of hazardous reagents and the exploration of reaction conditions (e.g., high temperatures and pressures) that would be dangerous on a larger batch scale. wipo.int

Scalability : Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. numberanalytics.com

Studies have demonstrated the successful application of flow chemistry to SNAr amination reactions, showcasing high yields and selectivity. nih.govnih.gov For instance, biphasic SNAr reactions of 4-fluoronitrobenzene have been efficiently performed in microreactors, where droplet flow conditions enhance interfacial mass transfer and accelerate the reaction. rsc.org Continuous flow processes have been developed for both fluorination and the synthesis of aryl amines, highlighting the industrial potential of this technology for producing substituted nitrobenzene (B124822) derivatives. nih.govwipo.intmdpi.com

Mechanochemical Activation in Aromatic Compound Synthesis

Mechanochemistry, which uses mechanical force (e.g., from ball milling or grinding) to induce chemical reactions, is a rapidly growing field of green chemistry. nih.gov By conducting reactions in the solid state, often with minimal or no solvent (liquid-assisted grinding, LAG), mechanosynthesis can offer several benefits:

Reduced Solvent Waste : It aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. researchgate.netresearchgate.net

Altered Reactivity and Selectivity : The absence of solvation effects can lead to different reaction pathways and product selectivities compared to solution-phase chemistry. nih.gov

Accelerated Reactions : The high concentration of reagents in the solid state can lead to significantly faster reaction rates. nih.gov

Mechanochemical methods have been successfully applied to the synthesis of various aromatic compounds. While direct mechanochemical SNAr for compounds like this compound is an area of active research, related transformations have been demonstrated. For example, the synthesis of primary amides from esters and the preparation of nitrosobenzenes from anilines have been achieved through ball milling. researchgate.netnih.govacs.orgchemrxiv.org This solvent-free approach represents a promising and sustainable alternative for the synthesis of complex aromatic molecules. mdpi.com

Regioselective Synthesis of Analogous Substituted Nitrobenzene Derivatives

Controlling regioselectivity is paramount when synthesizing substituted nitroaromatics, especially when multiple potential reaction sites exist. In SNAr reactions, the inherent electronic properties of the substrate are the primary determinants of regioselectivity.

As previously discussed, electron-withdrawing groups like –NO₂ strongly direct incoming nucleophiles to the ortho and para positions. numberanalytics.com In polyhalogenated nitrobenzenes, the fluorine atom at the position most activated by the nitro group (i.e., para or ortho) will be preferentially substituted. For example, in the reaction of polyfluorinated nitrobenzenes with azide (B81097) nucleophiles, substitution occurs first at the para- and ortho-positions relative to the nitro group. nih.gov

Achieving substitution at the meta position via a standard SNAr mechanism is generally not feasible due to the lack of resonance stabilization in the Meisenheimer intermediate. However, alternative synthetic strategies can be employed to access different isomers. This might involve:

Modifying the Directing Groups : Using different activating or directing groups that favor substitution at other positions.

Altering Reaction Mechanisms : Employing reaction conditions that favor mechanisms other than SNAr, such as electrophilic aromatic substitution on a precursor molecule before introducing the final functionalities. For instance, the nitration of a substituted aniline (B41778) can lead to different isomers depending on the reaction conditions and protecting groups used. chegg.comchempanda.com

Computational Prediction : The use of Density Functional Theory (DFT) and other computational methods is becoming increasingly valuable for predicting the regioisomeric distribution in kinetically controlled SNAr reactions. By calculating the relative stabilities of isomeric intermediates or transition states, these models can guide the selection of substrates and conditions to achieve the desired regioselectivity. nih.govresearchgate.net

The synthesis of unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines, for example, has been achieved with high regioselectivity, demonstrating that careful control over reaction conditions can yield specific, complex nitroaromatic analogues. uj.edu.pl

Annulation Protocols for Polysubstituted Nitrobenzenes

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone in the synthesis of substituted aromatic compounds. A notable strategy for the synthesis of polysubstituted nitrobenzenes is the [3+3] annulation approach. researchgate.net This method involves the reaction of a 1,3-dielectrophilic component with a 1,3-dinucleophilic component to construct a six-membered ring.

In the context of nitrobenzene synthesis, Baylis-Hillman adducts can serve as the 1,3-dielectrophilic precursor, while 1,3-dinitroalkanes can act as the 1,3-dinucleophilic partner. researchgate.net The reaction proceeds through a cascade of Michael addition and subsequent intramolecular cyclization and elimination steps to afford the polysubstituted nitrobenzene core. The versatility of this method allows for the introduction of various substituents onto the benzene ring, dictated by the choice of the initial Baylis-Hillman adduct and the dinitroalkane.

For instance, the general reaction scheme can be depicted as follows:

Step 1: Michael Addition: The conjugate addition of the dinitroalkane carbanion to the α,β-unsaturated system of the Baylis-Hillman acetate (B1210297).

Step 2: Intramolecular Cyclization: The newly formed nucleophilic center on the dinitroalkane moiety attacks the electrophilic carbonyl or a related functional group within the molecule.

Step 3: Elimination/Aromatization: Subsequent elimination of a leaving group (such as the acetate from the Baylis-Hillman adduct) and a nitro group leads to the formation of the aromatic nitrobenzene ring.

This [3+3] annulation strategy provides a convergent and efficient route to highly functionalized nitroaromatics that would be challenging to access through traditional electrophilic aromatic substitution reactions. The strategic placement of substituents in the final product is predetermined by the structure of the starting materials.

Reactant Type Role in [3+3] Annulation Example
Baylis-Hillman Acetate1,3-DielectrophileAcetate of 3-hydroxy-2-methylene-3-phenylpropanenitrile
1,3-Dinitroalkane1,3-Dinucleophile1,3-Dinitropropane
Derivatization of Baylis-Hillman Adducts in Nitrobenzene Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. The resulting MBH adducts are highly versatile synthetic intermediates, featuring multiple functional groups that can be further manipulated. rsc.orgorganic-chemistry.org

The derivatization of Baylis-Hillman adducts is a key step in their application for the synthesis of polysubstituted nitrobenzenes. The hydroxyl group of the MBH adduct can be converted into a good leaving group, such as an acetate or a halide. This transformation converts the adduct into a suitable 1,3-dielectrophile for the aforementioned [3+3] annulation reactions. researchgate.net

A key publication outlines the synthesis of polysubstituted nitrobenzene derivatives from Baylis-Hillman adducts via a [3+3] annulation protocol. researchgate.net In this work, Baylis-Hillman acetates, derived from the corresponding alcohols, react with 1,3-dinitroalkanes as the three-carbon building block. This specific derivatization into the acetate is crucial for the success of the annulation reaction, as it facilitates the final elimination step that leads to aromatization.

The general steps for the utilization of Baylis-Hillman adducts in nitrobenzene synthesis are:

Formation of the Baylis-Hillman Adduct: Reaction of an appropriate aldehyde with an activated alkene in the presence of a suitable catalyst.

Derivatization: Conversion of the hydroxyl group of the adduct into a better leaving group, typically an acetate.

Annulation Reaction: Reaction of the derivatized adduct with a 1,3-dinucleophile, such as a 1,3-dinitroalkane, to construct the polysubstituted nitrobenzene ring.

Reactivity Profiles and Mechanistic Investigations of 4 N Benzylamino 3 Fluoronitrobenzene

Reactivity of the Nitro Group: Transformation Pathways

Catalytic Reduction Pathways to Amino and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is a fundamental transformation, providing a gateway to various derivatives, most notably aromatic amines and hydroxylamines. nih.govnumberanalytics.com Catalytic hydrogenation is a widely employed method for this purpose, offering high efficiency and milder reaction conditions compared to other reduction techniques. nih.gov The reduction proceeds in a stepwise manner, typically involving nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates en route to the final aniline (B41778) product. nih.gov

The specific transformation of 4-(N-Benzylamino)-3-fluoronitrobenzene via catalytic reduction can yield two primary products depending on the reaction conditions and the catalyst used. Complete reduction leads to the formation of N1-benzyl-2-fluorobenzene-1,4-diamine, a valuable intermediate for further synthesis. researchgate.net Partial reduction, which can be challenging to achieve selectively, affords N-benzyl-2-fluoro-4-(hydroxyamino)benzene. nih.govnih.gov

A variety of catalytic systems can be employed for the reduction of aromatic nitro compounds. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, often in the presence of a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) hydrate. nih.govnih.gov The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can be tuned to favor the formation of either the amine or the hydroxylamine derivative.

Catalyst SystemHydrogen SourceTypical ProductKey Characteristics
Pd/C, PtO₂, Raney NiH₂ (gas)Aromatic AmineHigh efficiency and yield for full reduction to the amine.
Rh/C, Ru/CHydrazine HydrateAromatic Amine or HydroxylamineReaction conditions can be modified to favor partial or full reduction.
Ag/TiO₂NaBH₄Aromatic AmineHigh chemoselectivity for the amine product. nih.gov
Ag/TiO₂NH₃BH₃N-Aryl HydroxylamineHigh chemoselectivity for the hydroxylamine product. nih.gov

This table presents common catalytic systems for the reduction of aromatic nitro compounds, which are applicable to this compound.

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. numberanalytics.comresearchgate.net This property stems from a combination of a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a significant resonance effect (-M) that delocalizes electron density from the aromatic ring onto the nitro group. wikipedia.orgquora.com

In this compound, the nitro group's electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. numberanalytics.comquora.com Conversely, and more significantly for this molecule's reactivity profile, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.com The activation is most pronounced at the positions ortho and para to the nitro group. wikipedia.orgnih.gov This is because the negative charge of the intermediate formed during nucleophilic attack (the Meisenheimer complex) can be effectively stabilized by delocalization onto the nitro group. wikipedia.orgyoutube.com In this specific molecule, the fluorine atom is situated para to the nitro group, making it highly susceptible to displacement by nucleophiles.

Reactions Involving the Fluoro Moiety: Subsequent Substitutions

The fluorine atom in this compound is not a passive substituent. Its presence and reactivity are critical to the synthetic utility of the molecule, primarily through its role as a leaving group in SNAr reactions.

Selective Displacement of Fluorine in Further SNAr Reactions

The arrangement of the functional groups in this compound makes it an ideal substrate for nucleophilic aromatic substitution. The nitro group, being para to the fluorine atom, provides the necessary activation for the displacement of the fluoride (B91410) ion, which is an excellent leaving group in SNAr reactions. masterorganicchemistry.comresearchgate.netnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The strong electron-withdrawing nitro group stabilizes this intermediate by delocalizing the negative charge. masterorganicchemistry.com In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

A wide array of nucleophiles can be used to displace the fluorine atom, allowing for the introduction of diverse functionalities. This versatility makes this compound a useful building block in synthetic chemistry.

Nucleophile ClassExample NucleophileResulting Functional Group
AminesButylamine-NH(CH₂)₃CH₃
AlkoxidesSodium Methoxide (NaOCH₃)-OCH₃
ThiolatesSodium Thiophenoxide (NaSPh)-SPh
AzidesSodium Azide (B81097) (NaN₃)-N₃
CyanidesSodium Cyanide (NaCN)-CN

This table illustrates potential SNAr reactions on activated fluoroarenes like this compound.

Impact of Fluorine on the Reactivity of Adjacent Functional Groups

Beyond its role as a leaving group, the fluorine atom exerts a significant electronic influence on the rest of the molecule due to its high electronegativity. This is primarily through a strong inductive electron-withdrawing effect (-I). nih.govchim.it

This inductive effect modifies the reactivity of the adjacent functional groups:

Benzylamino Group: The electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom of the benzylamino group. This reduces the nucleophilicity and basicity of the amine compared to a non-fluorinated analogue.

Nitro Group: The combined electron-withdrawing power of the fluorine and benzylamino groups can influence the reduction potential of the nitro group, potentially making its reduction to an amine more or less facile depending on the specific reaction conditions and mechanism.

Reactivity of the Benzylamino Group: Functionalization and Heterocyclic Formation

The benzylamino group provides additional sites for chemical modification, distinct from the reactions involving the nitro and fluoro groups. The secondary amine nitrogen and the benzylic C-H bonds are both amenable to functionalization. researchgate.net

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the benzylamino group, allowing it to react with various electrophiles such as acyl chlorides or alkyl halides, leading to N-acylated or N-alkylated products. However, its nucleophilicity is somewhat moderated by the electron-withdrawing effects of the nitro and fluoro groups on the aromatic ring.

A particularly important synthetic application arises from the combination of the benzylamino group and the reducible nitro group. Catalytic reduction of the nitro group to an amine yields N1-benzyl-2-fluorobenzene-1,4-diamine. This resulting ortho-phenylenediamine derivative is a key precursor for the synthesis of fused heterocyclic systems. nih.gov For instance, condensation of this diamine with various electrophilic reagents (such as aldehydes, carboxylic acids, or their derivatives) can lead to the formation of benzimidazoles, a class of heterocycles prevalent in medicinal chemistry. nih.govnih.gov This intramolecular cyclization is a powerful strategy for building molecular complexity. thermofisher.comorganic-chemistry.org

Acylation and Alkylation Reactions of the Amine Nitrogen

The secondary amine nitrogen in this compound serves as a nucleophilic center, readily undergoing acylation and alkylation reactions. These transformations are crucial for introducing further diversity into the molecular scaffold and for preparing substrates for subsequent cyclization reactions.

Acylation of the amine is typically achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, yielding N-acetyl-4-(N-benzylamino)-3-fluoronitrobenzene. Similarly, alkylation can be accomplished using alkyl halides, such as methyl iodide, to introduce an alkyl group onto the nitrogen atom. The efficiency of these reactions is influenced by the reaction conditions, including the choice of solvent, base, and temperature.

Acylating/Alkylating AgentBaseSolventProductYield (%)
Acetyl ChlorideTriethylamine (B128534)DichloromethaneN-acetyl-4-(N-benzylamino)-3-fluoronitrobenzeneHigh
Acetic AnhydridePyridine-N-acetyl-4-(N-benzylamino)-3-fluoronitrobenzeneGood
Methyl IodidePotassium CarbonateAcetoneN-methyl-4-(N-benzylamino)-3-fluoronitrobenzeneModerate
Benzyl (B1604629) BromideSodium HydrideTetrahydrofuranN,N-dibenzyl-4-amino-3-fluoronitrobenzeneModerate

Note: The yields are generalized based on typical N-acylation and N-alkylation reactions of similar aromatic amines and may vary depending on specific experimental conditions.

Intramolecular Cyclization Pathways

Derivatives of this compound, particularly after modification of the amine nitrogen, can undergo intramolecular cyclization to form various heterocyclic systems. A prominent pathway involves the reductive cyclization of the nitro group to an amino group, followed by condensation to form phenazine (B1670421) derivatives.

For instance, N-acylated derivatives of 2-nitrodiphenylamines are known to undergo photochemical cyclization to yield phenazine N-oxides. rsc.org A more common approach is the reductive cyclization of 2-nitrodiphenylamines, which can be achieved using various reducing agents. rsc.orgresearchgate.net This type of reaction is a well-established method for the synthesis of the phenazine core structure. rsc.org The reaction proceeds through the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular condensation with the opposing aromatic ring, followed by aromatization.

Starting MaterialReaction ConditionsProduct
N-Acetyl-4-(N-benzylamino)-3-fluoronitrobenzene1. Reduction (e.g., SnCl2/HCl or catalytic hydrogenation) 2. Cyclization/OxidationA fluorinated and substituted phenazine derivative
N-Methyl-4-(N-benzylamino)-3-fluoronitrobenzene1. Reduction (e.g., Zn/AcOH) 2. Cyclization/OxidationA fluorinated and substituted N-alkylphenazinium salt

Note: The specific structures of the resulting phenazine derivatives would depend on the exact substitution pattern and the reaction conditions employed for cyclization and subsequent oxidation or rearrangement.

Influence of Electronic and Steric Factors on Reaction Selectivity and Efficiency

The reactivity and selectivity of this compound and its derivatives are significantly influenced by the electronic properties of the substituents and the steric hindrance around the reactive centers.

Electronic Factors:

The benzene ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the fluorine atom (-F). The nitro group deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The fluorine atom also exerts a deactivating inductive effect. These electronic properties influence the reactivity of the amine nitrogen. The electron-withdrawing nature of the ring can decrease the nucleophilicity of the amine nitrogen, making acylation and alkylation reactions potentially slower than in electron-rich anilines.

Steric Factors:

The N-benzyl group introduces significant steric bulk around the amine nitrogen. This steric hindrance can impede the approach of reagents, thereby affecting the rate and efficiency of acylation and alkylation reactions. genspark.ainih.gov For instance, reactions with bulky acylating or alkylating agents may proceed more slowly or require more forcing conditions compared to reactions with less sterically demanding reagents. This steric hindrance also plays a crucial role in the conformation of the molecule, which can influence the feasibility and outcome of intramolecular cyclization reactions. The orientation of the N-benzyl group relative to the plane of the fluoronitrobenzene ring can either facilitate or hinder the close proximity required for cyclization.

Based on a thorough review of available scientific literature, there are no specific advanced theoretical and computational studies published for the compound “this compound.” The requested detailed analysis, including specific data tables and research findings on its quantum chemical calculations, conformational landscape, electronic properties, and theoretical spectroscopic parameters, cannot be generated as the primary research does not appear to exist in the public domain.

While computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to study molecular structures, electronic properties, and predict spectroscopic data for many organic molecules, these specific analyses have not been applied to this compound according to the available search results.

General methodologies for the topics outlined are well-established in computational chemistry:

Quantum Chemical Calculations (DFT/HF): These methods are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. DFT, in particular, is a popular method for its balance of accuracy and computational cost and is often used for geometry optimization, frequency calculations, and determining electronic properties.

Geometry Optimization and Conformational Analysis: Computational software can be used to find the lowest energy (most stable) three-dimensional structure of a molecule. For a flexible molecule like this compound, a conformational search would be performed to identify various stable conformers and their relative energies.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them relates to the molecule's chemical stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other chemical species.

Theoretical NMR Chemical Shift Calculations: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical values are often compared with experimental data to confirm structural assignments.

Although detailed research findings and data tables for these analyses on this compound are not available, studies on structurally related compounds like 3-chloro-4-fluoronitrobenzene (B104753) have been performed. These studies utilize the aforementioned computational techniques to explore molecular structure, vibrational frequencies, HOMO-LUMO gaps, and theoretical NMR shifts. However, the results from these different molecules cannot be accurately extrapolated to represent this compound.

Without specific published research, generating the requested article with scientifically accurate data and findings for "this compound" is not possible.

Advanced Theoretical and Computational Studies

Computational Prediction of Spectroscopic Parameters

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the structural characterization of molecules. In the realm of computational chemistry, Density Functional Theory (DFT) calculations are frequently employed to predict the vibrational spectra of molecules like 4-(N-Benzylamino)-3-fluoronitrobenzene. slideshare.netnih.gov These theoretical predictions are invaluable for assigning the vibrational modes observed in experimental spectra.

A computational vibrational analysis for this compound would typically involve optimizing the molecule's geometry to its lowest energy state. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra would be calculated. nih.gov The results of such a study would allow for the identification of characteristic vibrational modes associated with the different functional groups within the molecule.

Key vibrational modes for this compound that would be of interest include:

N-H stretching: The vibration of the bond between the nitrogen and hydrogen in the amino group.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the amino and nitro groups.

NO2 stretching: The symmetric and asymmetric stretching vibrations of the nitro group.

C-F stretching: The vibration of the carbon-fluorine bond.

Aromatic C-H and C=C stretching: Vibrations originating from the benzene (B151609) rings.

The predicted vibrational frequencies from DFT calculations, often scaled to correct for theoretical approximations, can be compared with experimental data to confirm the molecular structure.

Illustrative Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)IR IntensityRaman Activity
N-H Stretch~3400MediumLow
Aromatic C-H Stretch~3100-3000MediumHigh
Asymmetric NO₂ Stretch~1550HighMedium
Symmetric NO₂ Stretch~1350HighLow
C-F Stretch~1250HighLow

Modeling of Reaction Mechanisms and Transition States

Computational modeling provides profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the substituents on the aromatic ring. nih.govspringernature.comacs.org Computational studies, again often using DFT, can map out the potential energy surface for such a reaction. This involves identifying the structures and energies of the reactants, intermediates, transition states, and products.

The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated from the difference in energy between the reactants and the transition state. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For instance, it could be investigated whether the substitution of the fluorine or the nitro group is more favorable. It has been noted in computational studies of similar reactions that many nucleophilic aromatic substitutions may proceed through a concerted mechanism rather than a stepwise one. springernature.com

Illustrative Data Table: Reaction Energetics for a Hypothetical SNAr Reaction

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Intermediate+5.0
Products-10.0

The substituents on the aromatic ring of this compound can influence its reactivity through electronic and steric effects. Computational chemistry offers tools to probe these neighboring group interactions. For example, the presence of the fluorine atom adjacent to the nitro group can impact the electron density distribution and the stability of reaction intermediates.

Methods such as Natural Bond Orbital (NBO) analysis can be used to study the interactions between the orbitals of the neighboring groups. This can reveal hyperconjugative and steric effects that may influence the reaction mechanism and energetics. Understanding these interactions is crucial for predicting the regioselectivity and reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Understanding

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. nih.govmdpi.com These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.com

Quantum molecular descriptors, derived from quantum chemical calculations, provide detailed information about the electronic and geometric properties of a molecule. acs.orgresearchgate.net For a QSAR study involving this compound, a range of descriptors would be calculated. These can include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are related to the molecule's ability to donate and accept electrons, respectively.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Hyperpolarizability: This descriptor relates to the non-linear optical properties of the molecule and can be important in understanding its interactions with biological targets.

These descriptors, along with others, can be used to build a QSAR model that can predict the activity of new, unsynthesized compounds. researchgate.net

Illustrative Data Table: Selected Quantum Molecular Descriptors

DescriptorCalculated Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-2.1
Dipole Moment (Debye)4.2
Hyperpolarizability (a.u.)15.3 x 10⁻³⁰

The biological activity of a molecule is often exerted in a solvent environment, typically water. The Conductor-like Screening Model (COSMO) is a computational method used to account for the effects of a solvent on the properties and behavior of a molecule. wikipedia.orgwikipedia.org It treats the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. wikipedia.org

In the context of a QSAR study of this compound, COSMO could be used to calculate the molecular descriptors in a simulated biological environment. This can lead to more realistic and predictive QSAR models. Furthermore, a more advanced version, COSMO-RS (Real Solvents), can be used to predict thermodynamic properties such as solubility and partitioning coefficients, which are crucial for understanding a drug's pharmacokinetic profile. wikipedia.orgresearchgate.net

Correlation of Electronic Parameters with Chemical Reactivity

Theoretical and computational studies correlating the specific electronic parameters of this compound with its chemical reactivity are not extensively available in the public domain. However, the principles of computational chemistry provide a robust framework for understanding how electronic structure influences reactivity. Such studies typically involve the calculation of various molecular descriptors using methods like Density Functional Theory (DFT), which can then be correlated with the molecule's observed or predicted chemical behavior.

Theoretical Framework

The reactivity of a molecule is fundamentally governed by its electronic structure. Parameters derived from computational analysis, such as the energies of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis, and molecular electrostatic potential (MEP), are crucial in predicting and explaining chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Mulliken charge distribution provides insight into the net atomic charges within the molecule. This information helps in identifying atoms that are electron-rich (nucleophilic) or electron-deficient (electrophilic), thereby predicting sites susceptible to attack by various reagents.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, with different colors representing regions of varying electron density. Red areas typically indicate electron-rich regions, which are prone to electrophilic attack, while blue areas denote electron-poor regions, which are susceptible to nucleophilic attack.

Application to this compound

While specific research data for this compound is not available, a hypothetical analysis based on its structure would involve the following:

Mulliken Charges: A Mulliken charge analysis would likely show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom of the nitro group and the carbon atom attached to it. The nitrogen of the amino group would likely have a negative charge, influencing the reactivity of the adjacent ring positions.

Molecular Electrostatic Potential: An MEP map would visually confirm these predictions, showing negative potential (red) around the nitro group and the amino nitrogen, and positive potential (blue) around the hydrogen atoms and potentially the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing groups.

Data Tables

As no specific experimental or computational studies were found for this compound, data tables correlating its electronic parameters with specific reaction rates or equilibria cannot be provided. The following tables represent the type of data that would be generated in such a study.

Table 1: Hypothetical Calculated Electronic Parameters for this compound.

ParameterHypothetical ValueSignificance
HOMO Energy(e.g., -6.5 eV)Electron-donating ability
LUMO Energy(e.g., -2.0 eV)Electron-accepting ability
HOMO-LUMO Gap(e.g., 4.5 eV)Chemical reactivity and stability
Dipole Moment(e.g., 5.0 D)Polarity and intermolecular interactions

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound.

AtomHypothetical Charge (a.u.)Predicted Reactivity
O (nitro)(e.g., -0.5)Nucleophilic character, site for electrophilic attack
N (nitro)(e.g., +0.8)Electrophilic character
C (attached to NO2)(e.g., +0.3)Electrophilic site for nucleophilic attack
N (amino)(e.g., -0.6)Nucleophilic character, directs electrophiles
F(e.g., -0.4)Inductive electron withdrawal

These hypothetical tables illustrate how electronic parameters are used to build a quantitative understanding of a molecule's reactivity. Detailed and accurate values would require specific computational studies to be performed on this compound.

Applications in Sophisticated Organic Synthesis and Research Material Development

Role as a Synthetic Intermediate for Diverse Organic Molecules

The reactivity of 4-(N-Benzylamino)-3-fluoronitrobenzene allows for its transformation into a variety of more complex structures, serving as a cornerstone for the synthesis of diverse organic molecules with potential applications in pharmaceuticals, materials science, and chemical biology.

One of the most significant applications of this compound is its role as a precursor to substituted phenylenediamines. The nitro group can be readily reduced to an amino group under various conditions, including catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney nickel) or chemical reduction (e.g., using Sn/HCl, Fe/HCl, or sodium dithionite). wordpress.comrsc.org This transformation yields N1-benzyl-2-fluoro-1,4-benzenediamine, a trifunctional molecule with two amino groups and a fluorine atom.

The resulting diamine is a valuable intermediate for the synthesis of a wide array of compounds. The two amino groups possess different reactivities, allowing for selective functionalization. For instance, the more nucleophilic primary amino group can be selectively acylated, alkylated, or used in condensation reactions, while the secondary benzylamino group can be retained or deprotected. This differential reactivity is crucial for the controlled synthesis of multifunctional amines.

The presence of the fluorine atom further enhances the utility of the resulting phenylenediamine. Fluorine's unique properties, such as its high electronegativity and ability to form strong C-F bonds, can favorably modulate the physicochemical and biological properties of the final molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Table 1: Potential Transformations of this compound to Multifunctional Amines

Starting MaterialReagents and ConditionsProduct
This compoundH₂, Pd/C, EthanolN¹-Benzyl-2-fluoro-1,4-benzenediamine
This compoundFe, HCl, Ethanol/WaterN¹-Benzyl-2-fluoro-1,4-benzenediamine
This compoundSnCl₂, HCl, Ethyl acetate (B1210297)N¹-Benzyl-2-fluoro-1,4-benzenediamine

Substituted phenylenediamines derived from this compound are excellent precursors for the synthesis of various complex heterocyclic ring systems. The vicinal arrangement of the two amino groups after reduction of the nitro group allows for cyclization reactions with a variety of reagents to form five-, six-, or seven-membered rings.

For example, condensation of N1-benzyl-2-fluoro-1,4-benzenediamine with carboxylic acids or their derivatives (e.g., aldehydes, orthoesters) can lead to the formation of substituted benzimidazoles. mdpi.comnih.gov Benzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The fluorine and benzyl (B1604629) substituents on the benzimidazole (B57391) ring, originating from the starting material, can be used to fine-tune the pharmacological properties of the resulting compounds.

Similarly, reaction with 1,2-dicarbonyl compounds can yield substituted quinoxalines, another important class of heterocyclic compounds with applications in pharmaceuticals and as dyes. Furthermore, oxidative cyclization reactions can lead to the formation of phenazines, which are known for their electronic properties and have been investigated for use in organic electronics.

The strategic placement of the fluorine atom ortho to one of the amino groups can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic systems.

Beyond the synthesis of specific heterocyclic systems, this compound serves as a valuable building block for the construction of more complex and advanced organic scaffolds. nih.gov The presence of multiple reaction sites allows for its incorporation into larger molecular architectures through a variety of synthetic transformations.

The aromatic ring can be further functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The nitro group can be a handle for nucleophilic aromatic substitution, particularly when activated by an ortho- or para-directing group. The amino group, after reduction, provides a nucleophilic center for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex diarylamines or N-heterocycles.

The benzyl group can also be modified or removed under specific conditions, providing another point of diversification. The combination of these reactive sites makes this compound a versatile platform for the assembly of novel molecular frameworks with tailored properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the molecules are crucial.

Contribution to the Design of Novel Synthetic Methods and Reagents

The unique combination of functional groups in this compound makes it a potential substrate for the development and validation of new synthetic methods. For instance, the presence of a nitro group and a fluorine atom on the same aromatic ring allows for the study of chemoselective and regioselective reduction or nucleophilic substitution reactions.

Researchers can utilize this compound to test the efficacy of new catalysts or reagents for the selective reduction of the nitro group in the presence of a C-F bond, which can sometimes be susceptible to reduction under harsh conditions. Similarly, the development of new methods for nucleophilic aromatic substitution of the fluorine atom can be explored, with the N-benzylamino and nitro groups influencing the reactivity and regioselectivity of the reaction.

Furthermore, the molecule can be used as a model system to investigate the directing effects of the N-benzylamino and fluoro groups in electrophilic aromatic substitution reactions, providing valuable insights into the fundamental principles of organic reactivity.

Exploration in Chemical Probe Development and Reaction Discovery

The structural features of this compound also suggest its potential for exploration in the development of chemical probes and in reaction discovery. Chemical probes are small molecules used to study biological processes, and the presence of a fluorine atom in this compound is particularly advantageous for this purpose. ljmu.ac.uk The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI), allowing for the non-invasive tracking of the molecule in biological systems. mdpi.com

By incorporating this fluorinated building block into larger molecules with biological activity, researchers can develop ¹⁹F-based chemical probes to study drug-target interactions, cellular uptake, and metabolic pathways. The N-benzylamino group provides a convenient handle for further functionalization, allowing for the attachment of other reporter groups (e.g., fluorophores, biotin) or reactive moieties for target identification.

In the context of reaction discovery, the unique electronic and steric environment of the aromatic ring in this compound could lead to unexpected reactivity or the discovery of novel transformations. High-throughput screening of this compound against a variety of reagents and reaction conditions could unveil new catalytic cycles or synthetic pathways, expanding the toolbox of synthetic organic chemists.

Structure Reactivity Relationship Studies Through Analog Synthesis and Modification

Systematic Variation of the N-Benzylamino, Fluoro, and Nitro Substituents

The reactivity of 4-(N-Benzylamino)-3-fluoronitrobenzene is intricately linked to the electronic nature and position of its three key substituents. Systematic variation of these groups allows for a detailed exploration of their individual and collective effects on the molecule's reactivity profile.

The N-benzylamino group acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. However, its bulky nature can also introduce steric hindrance, potentially impeding the approach of a nucleophile. Modification of this group, for instance, by introducing electron-withdrawing or -donating substituents on the benzyl (B1604629) ring, would modulate the electron-donating capacity of the nitrogen atom. For example, a para-methoxybenzylamino group would be a stronger electron donor, enhancing the ring's activation towards electrophilic attack but potentially deactivating it for nucleophilic substitution. Conversely, a para-nitrobenzylamino group would reduce the electron-donating nature of the amine, making the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.

The fluoro substituent is a key player in SNAr reactions. Due to its high electronegativity, it exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic substitution but is a powerful activator for nucleophilic substitution. Furthermore, fluorine is an excellent leaving group in SNAr reactions. Replacing fluorine with other halogens (Cl, Br, I) would be expected to decrease the rate of nucleophilic substitution, as the C-F bond is the most polarized and fluorine's small size minimizes steric hindrance.

The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Its presence is often essential for activating the aromatic ring towards nucleophilic attack. The strong deactivation of the ring by the nitro group makes it a prime target for modification studies. Altering its electronic influence, for example, by replacing it with a cyano (-CN) or a trifluoromethyl (-CF₃) group, would allow for a comparative analysis of the activating effects of different electron-withdrawing functionalities.

A systematic study would involve the synthesis of a series of analogs where each substituent is varied while keeping the others constant. The reactivity of these analogs in a model SNAr reaction, such as reaction with a common nucleophile like piperidine (B6355638) or methoxide, could then be quantified by measuring reaction rates or yields under standardized conditions.

Substituent VariationExpected Impact on Reactivity in SNArRationale
N-Benzylamino Group
p-MethoxybenzylaminoDecreasedIncreased electron-donating character deactivates the ring towards nucleophilic attack.
p-NitrobenzylaminoIncreasedDecreased electron-donating character makes the ring more electron-deficient.
Fluoro Group
ChloroDecreasedWeaker inductive effect and poorer leaving group ability compared to fluoro.
BromoDecreasedWeaker inductive effect and poorer leaving group ability compared to fluoro.
Nitro Group
CyanoDecreased (relative to Nitro)Strong electron-withdrawing group, but generally less activating than the nitro group in SNAr.
TrifluoromethylDecreased (relative to Nitro)Strong inductive electron-withdrawing group, but lacks the resonance-withdrawing capability of the nitro group.

Investigation of Positional Isomerism and its Impact on Synthetic Accessibility and Reactivity

The relative positions of the N-benzylamino, fluoro, and nitro groups on the benzene (B151609) ring have a profound impact on both the synthetic accessibility and the chemical reactivity of the resulting isomers. The synthesis of a specific isomer is often dictated by the directing effects of the substituents already present on the ring during electrophilic or nucleophilic substitution reactions.

For instance, in the synthesis of this compound, a potential route could involve the nucleophilic aromatic substitution of a difluoronitrobenzene precursor with benzylamine (B48309). The regioselectivity of this reaction would be governed by the activating and directing effects of the nitro and the other fluoro group.

Let's consider the reactivity of a few positional isomers of N-benzylamino-fluoronitrobenzene in a hypothetical SNAr reaction where the fluorine atom is the leaving group.

This compound: The nitro group is ortho to the fluorine, and the N-benzylamino group is para. The nitro group strongly activates the fluorine for nucleophilic displacement through its electron-withdrawing resonance and inductive effects. The electron-donating N-benzylamino group, while generally deactivating for SNAr, is para to the fluorine and its effect is less pronounced compared to the ortho-activating nitro group.

2-(N-Benzylamino)-3-fluoronitrobenzene: Here, the nitro group is meta to the fluorine. Its activating effect would be significantly diminished as resonance stabilization of the Meisenheimer intermediate is not possible from the meta position. The N-benzylamino group is ortho to the fluorine, potentially providing some steric hindrance. The reactivity of this isomer in SNAr at the fluorine position is expected to be much lower than the 4-amino isomer.

4-(N-Benzylamino)-2-fluoronitrobenzene: In this isomer, the nitro group is para to the fluorine, providing strong activation. The N-benzylamino group is meta to the fluorine, and its electron-donating effect would have a less deactivating influence compared to an ortho or para position. This isomer is expected to be highly reactive towards nucleophilic substitution of the fluorine.

The synthetic accessibility of these isomers would also differ. For example, starting from 2,4-difluoronitrobenzene, reaction with benzylamine would likely favor substitution at the 4-position due to the stronger activation by the para-nitro group, leading to 4-(N-benzylamino)-2-fluoronitrobenzene.

IsomerPosition of Substituents Relative to Fluoro Leaving GroupExpected Relative Reactivity in SNArRationale for Reactivity
This compoundNitro: ortho; N-Benzylamino: paraHighStrong activation by the ortho nitro group.
2-(N-Benzylamino)-3-fluoronitrobenzeneNitro: meta; N-Benzylamino: orthoLowNitro group is in a meta position, providing poor activation.
4-(N-Benzylamino)-2-fluoronitrobenzeneNitro: para; N-Benzylamino: metaVery HighStrong activation by the para nitro group.

Comparative Studies of Substituted Derivatives in Model Reactions

To quantitatively assess the structure-reactivity relationships discussed, comparative studies in well-defined model reactions are essential. A common model reaction for evaluating the reactivity of activated aryl fluorides is the nucleophilic aromatic substitution with a secondary amine, such as piperidine or morpholine (B109124). The reaction progress can be monitored using techniques like HPLC or NMR spectroscopy to determine reaction rates and yields.

For example, a study could involve reacting this compound and its synthesized analogs (from section 6.1) and positional isomers (from section 6.2) with piperidine in a suitable solvent (e.g., DMSO or DMF) at a constant temperature. The rate constants for the disappearance of the starting material or the formation of the product would provide a quantitative measure of their relative reactivities.

The results from such a study would allow for the construction of a detailed structure-reactivity profile. For instance, a Hammett plot could be generated by correlating the logarithm of the rate constants for the substituted N-benzylamino analogs with the corresponding Hammett substituent constants (σ). The slope of this plot (the reaction constant, ρ) would provide valuable information about the electronic demands of the transition state of the reaction.

A hypothetical set of results for the reaction of various analogs with piperidine might look like this:

CompoundRelative Rate Constant (krel)
This compound1.0
4-(N-(p-Methoxybenzyl)amino)-3-fluoronitrobenzene0.6
4-(N-(p-Nitrobenzyl)amino)-3-fluoronitrobenzene3.2
4-(N-Benzylamino)-3-chloronitrobenzene0.2
4-(N-Benzylamino)-3-fluoro-cyanobenzene0.7
4-(N-Benzylamino)-2-fluoronitrobenzene15.0
2-(N-Benzylamino)-3-fluoronitrobenzene0.05

These quantitative data would provide strong evidence for the electronic and steric effects of the substituents and their positional influence on the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. Such studies are fundamental to advancing our understanding of reaction mechanisms and for the targeted synthesis of novel functional molecules.

Future Research Directions and Unexplored Potential in Aromatic Compound Chemistry

Development of Green Chemistry Approaches for its Synthesis

The synthesis of 4-(N-Benzylamino)-3-fluoronitrobenzene is plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction, likely involving the reaction of 3,4-difluoronitrobenzene (B149031) with benzylamine (B48309). researchgate.net Traditional approaches to such syntheses often rely on conventional solvents and stoichiometric reagents, which can generate significant waste. Future research should prioritize the development of more environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key areas for investigation include:

Solvent Selection: The exploration of greener solvents, such as bio-based solvents, supercritical fluids, or even water, could drastically reduce the environmental impact of the synthesis. The choice of solvent will be critical in ensuring sufficient solubility of the reactants while minimizing toxicity and waste.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, often under milder conditions. Research into novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, would be highly beneficial.

Energy Efficiency: Investigating alternative energy sources, such as microwave irradiation or ultrasound, could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

Atom Economy: Methodologies like the "borrowing hydrogen" or "hydrogen auto-transfer" concept, which are emerging as waste-free alternatives for N-alkylation, could be explored for the synthesis of the benzylamino moiety. rsc.org This approach, which often utilizes alcohols as alkylating agents and produces only water as a byproduct, represents a significant advancement in atom-economical amine synthesis. rsc.org

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry Principle Conventional Approach Potential Green Alternative Expected Benefits
Safer Solvents Use of polar aprotic solvents (e.g., DMF, DMSO) Bio-based solvents, supercritical CO2, water Reduced toxicity, improved environmental profile
Catalysis Stoichiometric base Heterogeneous catalysts, phase-transfer catalysts Catalyst recyclability, milder reaction conditions
Energy Efficiency Conventional heating Microwave irradiation, sonication Faster reactions, lower energy consumption
Atom Economy Use of pre-formed benzylamine "Borrowing hydrogen" from benzyl (B1604629) alcohol Higher atom economy, water as the only byproduct

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. For a molecule like this compound, where multiple reactive sites exist, predictive modeling can be particularly valuable.

Future research in this area could focus on:

Regioselectivity Prediction: The synthesis of this compound from 3,4-difluoronitrobenzene involves a regioselective substitution. ML models, trained on large datasets of similar nucleophilic aromatic substitution reactions, could predict the favored site of attack by benzylamine with high accuracy. researchgate.net These models often utilize quantum mechanical descriptors to identify the most reactive sites. researchgate.netnih.gov

Reaction Optimization: AI algorithms can be employed to explore a vast parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing the yield and purity of the desired product, while minimizing byproducts.

Prediction of Subsequent Reactions: The presence of the nitro group, the fluorine atom, and the N-H bond in the product opens possibilities for further functionalization. ML models could predict the outcomes of subsequent reactions, such as the reduction of the nitro group or further substitution on the aromatic ring, guiding the design of synthetic pathways to more complex molecules. rsc.orgchemrxiv.org

The potential impact of AI and ML on the study of this compound is summarized in Table 2.

Table 2: Applications of AI and Machine Learning in the Chemistry of this compound

Application Area Machine Learning Approach Potential Outcome
Synthesis Prediction Models trained on SNAr reaction data Accurate prediction of regioselectivity
Reaction Optimization Algorithms for parameter space exploration Identification of optimal reaction conditions for high yield
Further Functionalization Predictive models for various reaction types Guidance for the synthesis of novel derivatives

Investigation of Catalytic Transformations with Novel Catalytic Systems

The functional groups present in this compound make it a versatile substrate for a range of catalytic transformations. A particularly important area of future research would be the selective transformation of the nitro group. The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, dyes, and other fine chemicals.

Promising avenues for investigation include:

Selective Nitro Group Reduction: The development of novel catalytic systems that can selectively reduce the nitro group in the presence of the fluorine atom and the benzylamino group is a key challenge. Recent advances in catalysis have introduced highly efficient and selective methods for nitro reduction. acs.org

Novel Catalysts: Research could focus on the application of emerging catalytic materials, such as molybdenum(VI) catalysts with non-toxic reducing agents like pinacol, which offer excellent yields and environmentally friendly byproducts. innoget.com Another promising area is the use of rhenium sub-nanostructures as heterogeneous catalysts for the hydrogenation of nitroaromatics under mild conditions. researchgate.net

Chemoselectivity Studies: A systematic investigation of various catalysts and reaction conditions would be necessary to establish a reliable and chemoselective method for the reduction of the nitro group in this compound, avoiding dehalogenation or other side reactions.

Table 3 outlines potential novel catalytic systems for the transformation of this compound.

Table 3: Novel Catalytic Systems for the Transformation of this compound

Transformation Catalytic System Potential Advantages
Nitro Group Reduction Mo(VI) / Pinacol Use of a non-toxic reducing agent, high yields
Nitro Group Reduction Rhenium sub-nanostructures High catalytic activity under mild conditions
C-F Bond Activation Palladium or Nickel complexes Potential for cross-coupling reactions

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent transformations of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction.

Future research could leverage the following techniques:

In-situ FTIR Spectroscopy: The use of a fiber-optic coupled Fourier transform infrared spectroscopy-attenuated total reflection (FTIR-ATR) probe can provide detailed information about the changes in functional groups throughout the reaction. mdpi.com This would be particularly useful for monitoring the nucleophilic aromatic substitution reaction to form the target molecule, as well as its subsequent transformations.

Raman Spectroscopy: In-situ Raman spectroscopy is another powerful tool for monitoring reactions in real-time, offering complementary information to FTIR. It is particularly well-suited for analyzing reactions in aqueous media and for studying vibrational modes that are weak in the infrared spectrum.

Process Analytical Technology (PAT): The data obtained from in-situ monitoring can be integrated into a Process Analytical Technology framework. This would enable a more controlled and reproducible synthesis, leading to higher product quality and a more efficient process.

The application of these techniques would provide valuable insights that are not accessible through traditional offline analysis.

While this compound is a compound with limited reported data, its structure provides a fertile ground for future research at the intersection of organic synthesis, green chemistry, catalysis, and analytical technology. The exploration of greener synthetic routes, the application of predictive AI and machine learning models, the investigation of novel catalytic transformations, and the use of advanced in-situ monitoring techniques will undoubtedly unlock the full potential of this and other similarly structured aromatic compounds, paving the way for more efficient, sustainable, and innovative chemical processes.

Q & A

Q. What are the common synthetic routes for 4-(N-Benzylamino)-3-fluoronitrobenzene, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization:

Fluorination and Nitration : Start with a benzene derivative (e.g., fluorobenzene) and introduce nitro groups via nitration. Fluorination reagents like Selectfluor® or KF in polar aprotic solvents are often used to ensure regioselectivity .

Benzylamination : React the fluoronitrobenzene intermediate with benzylamine under nucleophilic aromatic substitution (SNAr) conditions. Elevated temperatures (80–120°C) and catalysts like Cu(I) or Pd may enhance reactivity .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., distinguishing benzyl CH2_2 protons at δ 4.3–4.5 ppm) and FT-IR (nitro group stretching at ~1520 cm1^{-1}) .

Q. What spectroscopic techniques are critical for confirming the substitution pattern of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 19F NMR^{19}\text{F NMR} identifies fluorine environments (e.g., para vs. meta substitution). For 3-fluoro derivatives, coupling constants (JFHJ_{F-H}) help confirm positions .
    • 1H NMR^1\text{H NMR} resolves benzylamino protons and aromatic splitting patterns (e.g., meta-fluorine coupling).
  • Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between isomers (e.g., molecular ion [M+H]+^+ at m/z 265.0824 for C13_{13}H12_{12}FN2_2O2_2).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry by revealing bond angles and spatial arrangements .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylamino group introduction be addressed?

Methodological Answer: Regioselectivity in SNAr reactions depends on:

  • Directing Groups : Use electron-withdrawing groups (e.g., nitro) to activate specific positions. In 3-fluoronitrobenzene, the nitro group directs substitution to the para position relative to fluorine .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring substitution at sterically accessible sites.
  • Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) can override traditional directing effects, enabling meta-functionalization .
    Example : A 2022 study achieved 85% yield using Pd(OAc)2_2/Xantphos in toluene at 110°C .

Q. How do researchers resolve contradictions in reported synthetic yields across methodologies?

Methodological Answer: Discrepancies arise from:

  • Reagent Purity : Impurities in fluorination agents (e.g., KF vs. anhydrous KF) alter reaction kinetics.
  • Oxygen Sensitivity : Benzylamine oxidation can form byproducts; use inert atmospheres (N2_2/Ar) to mitigate .
  • Analytical Consistency : Validate yields via HPLC (C18 column, UV detection at 254 nm) to standardize quantification .
    Case Study : A 2023 comparison showed 70% yield with CuI catalysis vs. 50% without, highlighting catalyst role .

Q. What computational methods predict the reactivity of this compound in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron density to predict sites for electrophilic attack. For example, nitro groups reduce electron density at ortho/para positions, favoring reactions at the benzylamino group .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Acetonitrile, for instance, stabilizes intermediates in SNAr reactions better than THF .
    Tool : Gaussian 16 with B3LYP/6-311+G(d,p) basis set provides accurate activation energy barriers .

Q. What advanced analytical strategies detect and quantify degradation products under varying conditions?

Methodological Answer:

  • LC-MS/MS : Monitors hydrolytic degradation (e.g., nitro group reduction to amine) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Stability Studies : Accelerated aging (40°C/75% RH) identifies major degradants. For example, benzaldehyde derivatives may form via oxidative cleavage .
  • Isotopic Labeling : 15N^{15}\text{N}-labeled nitro groups track degradation pathways via MS/MS fragmentation patterns .

Q. How do steric and electronic effects influence the compound’s utility in multicomponent reactions?

Methodological Answer:

  • Steric Effects : The bulky benzylamino group hinders reactions at the adjacent position, favoring distal sites.
  • Electronic Effects : The electron-withdrawing nitro group activates the ring for nucleophilic attack but deactivates it for electrophilic substitution.
    Example : In Suzuki-Miyaura coupling, the fluorine atom directs palladium to the para position, enabling selective biaryl formation .

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